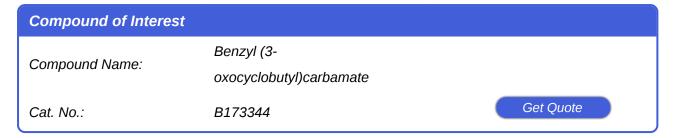


Mass Spectrometry Analysis of Benzyl (3oxocyclobutyl)carbamate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometric analysis of **Benzyl (3-oxocyclobutyl)carbamate**, a compound of interest in organic synthesis and pharmaceutical development.[1] Given the absence of publicly available experimental mass spectra for this specific molecule, this document outlines predicted fragmentation patterns based on established principles of carbamate mass spectrometry, alongside comprehensive experimental protocols for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Molecular Profile

Property	Value	Source
Chemical Name	Benzyl (3- oxocyclobutyl)carbamate	ChemBK[1]
Molecular Formula	C12H13NO3	ChemBK[1]
Molecular Weight	219.24 g/mol	PubChem
CAS Number	130369-36-7	Ambeed



Predicted Mass Spectrometry Fragmentation

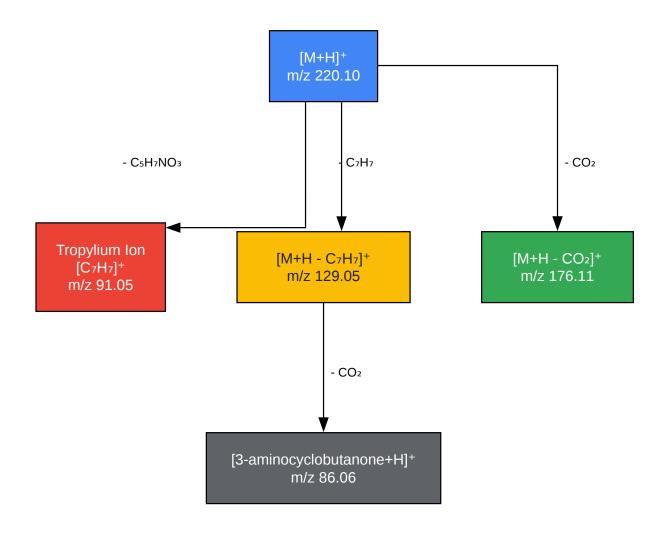
The mass spectrometric fragmentation of **Benzyl (3-oxocyclobutyl)carbamate** under Electrospray Ionization (ESI) in positive ion mode is anticipated to proceed through several key pathways. Carbamates are known for their thermal lability, making LC-MS a more suitable analytical technique than Gas Chromatography (GC) without derivatization. In ESI-MS, the protonated molecule [M+H]⁺ is expected as the precursor ion.

The fragmentation of benzyl carbamates is often characterized by cleavage of the carbamate bond and reactions involving the benzyl group.[2][3] The primary fragmentation pathways for the protonated molecule ([C₁₂H₁₄NO₃]⁺, m/z 220.10) are predicted to be:

- Formation of the Tropylium Ion: A hallmark of benzyl-containing compounds is the formation of the highly stable tropylium ion (C₇H₇+) at m/z 91.[2] This is expected to be a major fragment.
- Loss of the Benzyl Group: Cleavage of the O-CH₂ bond can lead to the loss of a benzyl radical and formation of a protonated carbamic acid intermediate.
- Decarboxylation: The loss of carbon dioxide (CO₂) is a common fragmentation pathway for carbamates.
- Cyclobutyl Ring Opening: The cyclobutyl ring may undergo cleavage, leading to the loss of small neutral molecules like ethene.

The following diagram illustrates the predicted fragmentation cascade.







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